
Hydrure de lithium et d'aluminium
Vue d'ensemble
Description
Lithium aluminium hydride (LAH) is a widely used reducing agent in organic chemistry, known for its ability to reduce a variety of polar functional groups with high selectivity and rapidity. It is commonly employed in diethyl ether solution and behaves similarly to Grignard reagents in its general pattern of reactivity. LAH is also used as a precursor for aluminum complexes and as a catalyst for polymerization reactions .
Synthesis Analysis
The synthesis of lithium aluminium hydride involves several reactions where it can interact with different substrates to form various products. For instance, when reacted with 1,4-di-tert-butyl-1,4-diazabutadiene, the order of addition and stoichiometry of reactants can lead to the selective formation of different aluminum hydride species, such as lithium diamidoaluminum dihydride and dimeric diamidoaluminum hydride . Additionally, LAH can be used to synthesize chiral lithium aluminum hydrides, which are characterized by single crystal X-ray analyses and can be used for enantioselective reductions .
Molecular Structure Analysis
The molecular structure of LAH and its derivatives has been elucidated through various methods, including X-ray crystallography. For example, the X-ray crystal structures of lithium diamidoaluminum dihydride and a dimeric lithium aluminum hydride adduct have been described, providing insight into the coordination environment of lithium and aluminum within these complexes . Similarly, the structural analyses of new chiral lithium aluminum hydrides have been performed, revealing details about alkoxide redistribution and the geometry of these species .
Chemical Reactions Analysis
Lithium aluminium hydride is involved in a range of chemical reactions. It acts as a homogeneous catalyst for the selective hydrogenation of unsaturated compounds, where both the metal hydride and gaseous hydrogen contribute hydrogen atoms to the substrate . LAH can also add to olefins in the presence of zirconium tetrachloride, providing a method for hydrogenation or for the preparation of 1-haloalkanes . Moreover, it can reduce steroidal cyclic acetals, with a proposed mechanism for the hydrogenolysis being presented .
Physical and Chemical Properties Analysis
The physical and chemical properties of LAH are influenced by its interactions with various solvents and substrates. The solvent plays a significant role in the reduction reactions carried out by LAH, with the rate-determining step being a bimolecular nucleophilic substitution by a hydride ion . The thermal decomposition of LAH occurs in three stages, with distinct activation energies for each stage, and involves changes in electrical conductivity due to the formation of defects during decomposition . Additionally, the photophysical properties of aluminum hydride complexes, such as luminescence and crystallization-induced emission, have been investigated, suggesting that low-energy molecular vibration could be significant in these properties .
Applications De Recherche Scientifique
Réactions de réduction en synthèse organique
LAH est largement utilisé en synthèse organique pour la réduction des composés carbonylés en alcools. Il est particulièrement efficace pour réduire les esters, les acides carboxyliques et les chlorures d'acides en alcools primaires. Le réactif est également capable de réduire les amides en amines, ce qui en fait un outil précieux pour la synthèse de molécules organiques complexes .
Matériau de stockage d'hydrogène
La recherche a montré que LAH peut être utilisé comme matériau de stockage d'hydrogène. Les couches minces de LAH ont été étudiées pour leur capacité à absorber et à désorber l'hydrogène, ce qui est crucial pour le développement de systèmes de stockage d'énergie efficaces. La capacité de stockage d'hydrogène de LAH est importante, ce qui en fait un candidat prometteur pour les solutions énergétiques futures .
Chimie de flux pour une fabrication plus sûre
Dans le domaine de la chimie de flux, LAH a été utilisé pour réaliser des réductions chimiosélectives en toute sécurité. Un réacteur spécialement conçu pour les réductions de LAH peut gérer une forte évolution d'hydrogène gazeux et permet un contrôle strict du processus de réaction. Cette méthode atténue le risque d'explosions et d'incendies associés à la réactivité de LAH .
Production de produits pharmaceutiques et agrochimiques
LAH joue un rôle essentiel dans la production de produits pharmaceutiques et agrochimiques. Sa capacité à réduire les groupes fonctionnels dans ces composés est essentielle pour la synthèse de divers médicaments et produits chimiques agricoles, contribuant aux progrès de la santé et de la production alimentaire .
Préparation de composés d'hydrure métallique
LAH est utilisé dans la préparation de certains composés d'hydrure métallique. Ces composés sont importants pour diverses applications, notamment comme catalyseurs et en science des matériaux pour leurs propriétés uniques .
Stockage d'énergie respectueux de l'environnement
Les préoccupations concernant le réchauffement climatique et la pollution ont conduit à des recherches sur des systèmes de stockage d'énergie respectueux de l'environnement. LAH fait l'objet de recherches en tant que composant de tels systèmes en raison de son potentiel de stockage et de libération d'hydrogène, ce qui pourrait conduire à des alternatives énergétiques plus propres .
Réduction des polymères
En chimie des polymères, LAH est utilisé pour réduire les groupes fonctionnels dans les polymères. Cette application est importante pour modifier les propriétés des polymères et créer des matériaux aux caractéristiques spécifiques pour un usage industriel .
Synthèse stéréospécifique dans la production de phéromones
LAH est utilisé dans la synthèse stéréospécifique des phéromones sexuelles pour la lutte antiparasitaire en agriculture. Les capacités de réduction précises de LAH permettent la production de composants de phéromones spécifiques qui sont utilisés dans le piégeage et le contrôle des populations de ravageurs .
Mécanisme D'action
Target of Action
Lithium aluminium hydride (LiAlH4) is a strong reducing agent that primarily targets a variety of functional groups in organic compounds . These include aldehydes, ketones, carboxylic acids, esters, lactones, acid halides, and amides . It also targets nitriles, converting them to amines .
Mode of Action
LiAlH4 acts as a source of hydride ion (H-) in its reactions with carbonyls and other electrophiles . Because aluminium is less electronegative than boron, the Al-H bond in LiAlH4 is more polar, thereby, making LiAlH4 a stronger reducing agent . Addition of a hydride anion (H: –) to an aldehyde or ketone gives an alkoxide anion, which on protonation yields the corresponding alcohol .
Biochemical Pathways
The primary biochemical pathway affected by LiAlH4 is the reduction of various functional groups. For instance, it reduces aldehydes and ketones to alcohols . It also reduces carboxylic acids, esters, lactones, acid halides, and anhydrides to primary alcohols . Furthermore, it reduces nitriles and amides to amines .
Pharmacokinetics
It’s important to note that lialh4 is highly reactive and must be handled with care to prevent unwanted reactions .
Result of Action
The result of LiAlH4’s action is the reduction of various functional groups in organic compounds. This includes the conversion of aldehydes and ketones to alcohols , carboxylic acids and their derivatives to primary alcohols , and nitriles and amides to amines .
Action Environment
LiAlH4 is highly reactive and can react violently with water, releasing gaseous hydrogen . Therefore, it should be handled in a controlled environment, away from moisture . It’s also worth noting that LiAlH4 is more reactive than similar compounds due to the increased electron density and nucleophilicity of the hydride . This makes it a powerful reducing agent, but also means it requires careful handling to prevent unwanted reactions .
Safety and Hazards
Orientations Futures
Lithium aluminium hydride has been demonstrated as one of the promising high-capacity anode materials for Li-ion batteries . It exhibits a lithiation capacity of 1729 mAh/g with a plateau potential of 0.33 V vs. Li+/Li at the first discharge cycle . More importantly, the cycling performance of Li3AlH6 can be improved to 100 cycles via adjusting electrolyte composition .
Propriétés
IUPAC Name |
aluminum;lithium;hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li.4H/q+3;+1;4*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKLPLABXHXMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[H-].[Li+].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiAlH4, AlH4Li | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/989 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893441 | |
| Record name | Lithium aluminium hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
38.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium aluminum hydride appears as a white powder that turns gray on standing. If spread out over a large flat combustible surface, friction can cause ignition. Used to make other chemicals, as a polymerization catalyst, as a hydrogen source, and as a propellant., Gray to white crystals; [HSDB] | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/989 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium aluminum hydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1501 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility (parts/100 parts solvent): 30 (ether); 13 (tetrahydrofuran); 10 (dimethylcellosolve); 2 (dibutyl ether); 0.1 (dioxane). | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.917 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.92 | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/989 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Microcrystalline powder when pure; gray when aluminum impurity present. Monoclinic crystals., Gray-white monoclinic crystals | |
CAS RN |
16853-85-3 | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/989 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium aluminum hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016853853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate(1-), tetrahydro-, lithium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium aluminium hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77UJC875H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes >125 °C | |
| Record name | LITHIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What makes lithium aluminium hydride such a potent reducing agent?
A1: LiAlH4 is a powerful reducing agent due to the high polarity of the Al-H bond, which readily donates hydride ions (H-) to electrophilic centers in organic molecules. This reactivity stems from the significant difference in electronegativity between lithium and aluminium.
Q2: Can you elaborate on the mechanism of LiAlH4 reduction of carbonyl compounds?
A2: The reduction of carbonyl compounds by LiAlH4 proceeds through a nucleophilic addition mechanism. The hydride ion (H-) acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This attack is followed by a series of proton transfers, ultimately leading to the formation of an alcohol. [, , , , , ]
Q3: What are some examples of functional groups that can be reduced by LiAlH4?
A3: LiAlH4 can reduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, nitriles, and even some halides. [, , , , , , , , , , ]
Q4: The research mentions the reduction of pentachloropyridine with LiAlH4. What is unique about this reaction?
A4: The reduction of pentachloropyridine with LiAlH4 showcases the reagent's ability to facilitate unusual transformations. The reaction proceeds through an addition-elimination mechanism, resulting in the formation of 2,3,6-trichloropyridine as the major product. This involves an unusual cis-elimination after the initial hydride attack. [, ]
Q5: The articles discuss the use of LiAlH4 in asymmetric synthesis. How is this achieved?
A6: Asymmetric synthesis with LiAlH4 is achieved by modifying the reagent with chiral ligands, creating chiral reducing agents. These modified complexes exhibit different reactivities towards enantiomeric substrates, leading to the preferential formation of one enantiomer over the other. [, , , , ]
Q6: What type of chiral ligands are commonly used to modify LiAlH4 for asymmetric reductions?
A7: Common chiral ligands employed in modifying LiAlH4 for asymmetric reductions include alcohols like menthol, sugars like 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose, and chiral amino alcohols. [, , , , ]
Q7: How does the configuration of the chiral ligand influence the stereochemical outcome of the reduction?
A8: The configuration of the chiral ligand within the LiAlH4 complex plays a crucial role in determining the absolute configuration of the product alcohol. Different ligands direct the approach of the substrate towards the reducing agent, leading to the preferential formation of either the R- or S-enantiomer. [, , , ]
Q8: Are there any limitations to using LiAlH4 in asymmetric synthesis?
A9: While LiAlH4-based chiral reducing agents can be effective, they often provide moderate enantiomeric excesses (ee) compared to other asymmetric reduction methods. []
Q9: How do solvents influence the reactivity of LiAlH4?
A10: LiAlH4 is highly reactive with protic solvents like water and alcohols, liberating hydrogen gas. Therefore, it is typically used in aprotic solvents like diethyl ether and tetrahydrofuran. The choice of solvent can impact reaction rates and product distributions. [, , , , ]
Q10: The research mentions a reduction carried out in benzene. How is this possible given the usual reactivity of LiAlH4?
A11: While LiAlH4 typically reacts with protic solvents, specific substrates like certain propargyl alcohols can undergo reduction in benzene. This is because the substrate's structure and electronic properties facilitate the reduction process even in the absence of a strong coordinating solvent. []
Q11: The use of lithium bis-(2-methoxyethoxy)aluminium hydride is mentioned in one of the studies. What is the advantage of using this reagent over LiAlH4?
A12: Lithium bis-(2-methoxyethoxy)aluminium hydride (Red-Al) is a milder reducing agent compared to LiAlH4. It offers greater selectivity and is less prone to over-reduction, making it suitable for reactions with substrates containing multiple reducible functional groups. []
Q12: What is the role of transition metal chlorides in LiAlH4 reductions?
A13: Transition metal chlorides can act as catalysts in LiAlH4 reductions, influencing both the reaction rate and product distribution. For instance, they can promote the reduction of triarylvinyl halides to alkenes, while in their absence, reduction might lead to different product outcomes. []
Q13: How is LiAlH4 used in the synthesis of naturally occurring compounds?
A14: LiAlH4 is a valuable tool for synthesizing complex natural products. Its ability to reduce various functional groups allows for the construction of intricate molecular architectures found in natural compounds like alkaloids, flavanoids, and terpenoids. [, , , , , ]
Q14: Can you provide an example from the research where LiAlH4 plays a crucial role in a total synthesis?
A15: One example is the total synthesis of lycorine and zephyranthine, Amaryllidaceae alkaloids. LiAlH4 is employed to reduce a lactam intermediate and an epoxide, showcasing its versatility in manipulating different functional groups during a multi-step synthesis. []
Q15: The research mentions the use of LiAlH4 in the synthesis of polymers. Can you explain this further?
A16: LiAlH4 can be used to synthesize monomers or modify polymers containing reducible functional groups. For example, it can reduce carboxylic acid groups to alcohols, which can then be further functionalized for polymerization or modification of polymer properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




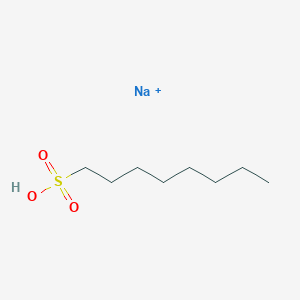

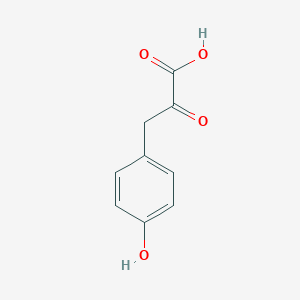

![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)

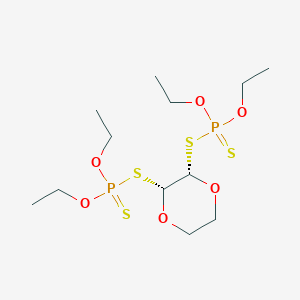

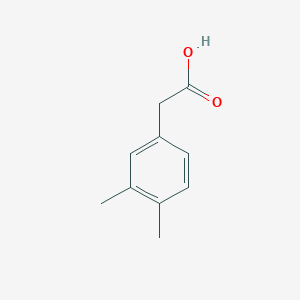

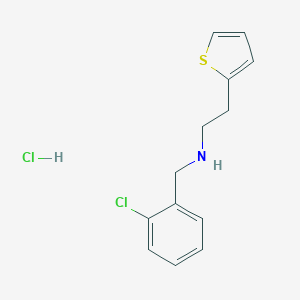
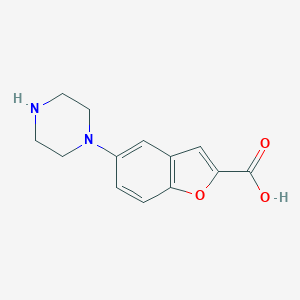
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)